![molecular formula C15H25NO B1521227 3,5-Di-tert-butyl-2-methoxyaniline CAS No. 893397-17-6](/img/structure/B1521227.png)
3,5-Di-tert-butyl-2-methoxyaniline
Overview
Description
Scientific Research Applications
Analytical Chemistry Applications
In analytical chemistry, derivatives similar to "3,5-Di-tert-butyl-2-methoxyaniline" are used for the simultaneous determination of major catecholamine metabolites. Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for quantitative determination of several metabolites, highlighting the utility of such compounds in the diagnosis and follow-up of patients with functional tumors and for pharmacokinetic studies (Muskiet et al., 1981).
Fluorescence Sensing
Roy et al. (2019) reported a rhodamine-based compound, including a tert-butyl and methoxy substituted benzylidene moiety, as a dual chemosensor for Zn2+ and Al3+ ions. This compound exhibits distinctly separated excitation and emission wavelengths, demonstrating the importance of such structural features in developing effective fluorescence sensors (Roy et al., 2019).
Electrochemical Properties
Orio et al. (2010) studied spin interactions in zinc complexes of Schiff and Mannich bases with tert-butyl and methoxy groups. Their research contributes to the understanding of electrochemical properties and the behavior of these compounds in various oxidation states (Orio et al., 2010).
Antioxidant Studies
Kensler et al. (1985) explored the modification of aflatoxin B1 binding to DNA in rats fed with phenolic antioxidants, including 3,5-di-tert-butyl-4-hydroxyanisole, demonstrating the impact of such compounds on reducing aflatoxin-DNA adduct formation and suggesting potential applications in cancer prevention (Kensler et al., 1985).
Safety and Hazards
While specific safety and hazard information for 3,5-Di-tert-butyl-2-methoxyaniline is not available in the search results, general safety measures for handling similar biochemical compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of ingestion, immediate medical assistance should be sought .
Mechanism of Action
- BHT and BHA are antioxidants widely used to prevent free radical-mediated oxidation in various materials, including fuels, oils, and foods . Given this similarity, we can infer that 3,5-Di-tert-butyl-2-methoxyaniline likely exerts its effects through antioxidant mechanisms.
- The compound’s interaction with reactive oxygen species (ROS) may occur via radical scavenging or chain-breaking mechanisms, similar to BHT and BHA .
Target of Action
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
3,5-ditert-butyl-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)10-8-11(15(4,5)6)13(17-7)12(16)9-10/h8-9H,16H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFIMHWMRKFKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)OC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butyl-2-methoxyaniline | |
CAS RN |
893397-17-6 | |
Record name | 3,5-di-tert-butyl-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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